DL-Leucyl-DL-phenylalanine
Overview
Description
DL-Leucyl-DL-phenylalanine is a dipeptide composed of leucine and phenylalanine. It is commonly used as a substrate in biochemical research, particularly for detecting dipeptidase activity in various organisms . The compound has the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Leucyl-DL-phenylalanine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM). The reaction typically occurs in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the automated and efficient production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .
Chemical Reactions Analysis
Types of Reactions
DL-Leucyl-DL-phenylalanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes or under acidic or basic conditions.
Oxidation: The phenylalanine residue can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives of the original compound.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or chemical hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Reagents like acyl chlorides or anhydrides for acylation reactions.
Major Products Formed
Hydrolysis: Leucine and phenylalanine.
Oxidation: Oxidized derivatives of phenylalanine.
Substitution: Various acylated or alkylated derivatives.
Scientific Research Applications
DL-Leucyl-DL-phenylalanine is widely used in scientific research, including:
Biochemistry: As a substrate for studying dipeptidase activity in organisms like Drosophila melanogaster.
Pharmacology: Investigating the role of dipeptidases in drug metabolism and the development of enzyme inhibitors.
Molecular Biology: Studying protein-protein interactions and peptide-based drug design.
Industrial Applications: Used in the synthesis of peptide-based materials and as a building block for more complex peptides.
Mechanism of Action
DL-Leucyl-DL-phenylalanine exerts its effects primarily through its interaction with dipeptidases. These enzymes hydrolyze the peptide bond between leucine and phenylalanine, releasing the individual amino acids. The compound can also interact with other enzymes and receptors involved in amino acid metabolism and transport .
Comparison with Similar Compounds
Similar Compounds
DL-Alanyl-DL-phenylalanine: Another dipeptide with similar properties but different amino acid composition.
DL-Valyl-DL-phenylalanine: Similar structure but with valine instead of leucine.
DL-Leucyl-DL-tyrosine: Contains tyrosine instead of phenylalanine.
Uniqueness
DL-Leucyl-DL-phenylalanine is unique due to its specific combination of leucine and phenylalanine, which makes it a valuable substrate for studying dipeptidase activity. Its distinct chemical structure also allows for specific interactions with enzymes and receptors, making it useful in various biochemical and pharmacological studies .
Properties
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKWRHQBZQICHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952899 | |
Record name | Leucylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3303-30-8, 3063-05-6, 56217-82-4 | |
Record name | NSC524454 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC89191 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Leucylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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